Product packaging for exo-2,10-Bornanediol(Cat. No.:CAS No. 1925-39-9)

exo-2,10-Bornanediol

Cat. No.: B1181133
CAS No.: 1925-39-9
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Description

exo-2,10-Bornanediol is a specialized bornane skeleton diol of interest in organic synthesis and stereochemical studies. Compounds based on the bornane scaffold are recognized for their defined stereochemistry and are often utilized as chiral building blocks or precursors in the synthesis of more complex molecules . The "exo" configuration denotes a specific spatial orientation of substituents, which is a critical feature in reactions involving stereoselective synthesis and can influence the outcome of chemical transformations through preferred attack trajectories . This stereochemical definition makes it a valuable reagent for developing pharmaceuticals, advanced materials, and fragrances. As a high-purity material, it is suited for applications in method development and analytical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

1925-39-9

Molecular Formula

C15H22O2

Synonyms

exo-2,10-Bornanediol

Origin of Product

United States

Synthetic Methodologies for Exo 2,10 Bornanediol and Its Enantiomers

Historical and Classical Preparations

Early synthetic work on bornanediols often involved the reduction of camphorquinone (B77051), a diketone derived from camphor (B46023). One of the classical methods involves the reduction of camphorquinone using lithium aluminum hydride (LiAlH4), which has been found to predominantly yield the cis-di-exo-glycol. gla.ac.uk Another historical approach involves the chlorination of camphene, which can lead to the formation of exo-2,10-dichlorobornane as a major product. researchgate.net This dichloride can then, in principle, be converted to the corresponding diol through nucleophilic substitution.

Modern Synthetic Routes from Camphor Derivatives

More contemporary synthetic strategies have focused on achieving higher stereoselectivity and efficiency, often starting from readily available camphor derivatives like camphorquinone and bornyl acetate (B1210297).

Reductive Transformations of Camphorquinone and Related Diketones

The reduction of camphorquinone remains a cornerstone for the synthesis of 2,3-bornanediols. The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome. For instance, the reduction of camphorquinone with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) can produce a mixture of diol isomers. jscimedcentral.com To achieve higher stereoselectivity, more specialized reducing agents have been employed. The use of L-Selectride has been shown to be effective in certain reductions. researchgate.net

Hydrogenation of camphorquinone over catalysts like Raney Nickel is another method to produce bornanediols. researchgate.net The stereoselectivity of this reduction can be influenced by the catalyst preparation and reaction conditions. Oxidation of 2-exo,3-exo-bornanediol with chlorine dioxide has been studied, leading to a mixture of isomeric α-hydroxyketones, namely exo-3-hydroxycamphor and exo-2-hydroxyepicamphor. researchgate.net

The reaction of camphorquinone with organometallic reagents, such as organolithium compounds, provides a route to 2,3-dialkyl- or diaryl-substituted bornane-2,3-diols. For example, treatment of (1R,4S)-2,3-bornanedione with various organolithium reagents has been shown to yield the corresponding (1R,2S,3R,4S)-2-endo-3-endo-dialkyl- and -diaryl-2-exo,3-exo-bornanediols. researchgate.net

Starting MaterialReagent(s)Product(s)YieldReference
(-)-CamphorNaBH4, EtOH2R-(−)-isoborneol and 2S-(+)-borneol69% (mixture) jscimedcentral.com
CamphorquinoneLiAlH4cis-di-exo-glycolPredominantly gla.ac.uk
(1R)-CamphorquinoneLiAlH4bis-exo-diol82-96% researchgate.net
(1R)-CamphorquinoneH2, Raney-Nibis-exo-diol70% researchgate.net
2-exo,3-exo-bornanediolClO2, DMFexo-3-Hydroxycamphor and exo-2-Hydroxyepicamphor31% and 37% respectively researchgate.net

Functionalization of Bornyl Acetate and Other Camphor Analogues

Bornyl acetate, a readily available ester of borneol, serves as another important starting material for the synthesis of functionalized bornanes, including bornanediols. Chemical oxidation of (-)-bornyl acetate using chromium trioxide in acetic acid yields a mixture of 3-, 5-, and 6-oxobornyl acetates. cdnsciencepub.comcdnsciencepub.com These oxidized products can be further transformed into various bornanediols.

The synthesis of L-bornyl acetate itself can be achieved through the esterification of laevo-borneol with acetic anhydride (B1165640) and sodium acetate. chemicalbook.com This highlights the interconversion possibilities within the camphor family of compounds.

Chemoenzymatic and Biocatalytic Approaches to Bornanediols

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. monash.edunih.gov These approaches leverage the catalytic power of enzymes to perform specific transformations on camphor-related substrates. nih.govresearchgate.netpsu.edu

Microbiological hydroxylation of bornyl acetate has been successfully demonstrated. For instance, cultures of Helminthosporium sativum can hydroxylate (-)-bornyl acetate to a mixture of 2,3-, 2,6-, and 2,5-bornanediols, with a preference for the C(5) position. cdnsciencepub.comcdnsciencepub.com The same microorganism hydroxylates (+)-bornyl acetate almost exclusively at the C(5) position. cdnsciencepub.comcdnsciencepub.comresearchgate.net Similarly, Fusarium culmorum exhibits regiospecific hydroxylation at the C(5) position of both (+)- and (-)-bornyl acetate without hydrolyzing the acetate group. cdnsciencepub.comresearchgate.net

Borneol acetyltransferase (BAT) is an enzyme that catalyzes the synthesis of bornyl acetate from borneol and acetyl-CoA, a key step in the biosynthesis of this fragrant monoterpene ester. nih.gov

SubstrateBiocatalyst/EnzymeProduct(s)Key FeatureReference
(-)-Bornyl acetateHelminthosporium sativum2,3-, 2,6-, and 2,5-bornanediolsPreferential hydroxylation at C(5) cdnsciencepub.comcdnsciencepub.com
(+)-Bornyl acetateHelminthosporium sativum5-hydroxybornyl acetateAlmost exclusive hydroxylation at C(5) cdnsciencepub.comcdnsciencepub.comresearchgate.net
(+)- or (-)-Bornyl acetateFusarium culmorum5-hydroxybornyl acetateRegiospecific hydroxylation at C(5) without hydrolysis cdnsciencepub.comresearchgate.net
Borneol and Acetyl-CoABorneol acetyltransferase (BAT)Bornyl acetateEnzymatic synthesis of bornyl acetate nih.gov

Stereochemical Aspects and Conformational Analysis of Exo 2,10 Bornanediol

Absolute and Relative Configuration Determination

Establishing the absolute and relative configurations of bornanediols, including exo-2,10-Bornanediol, is fundamental to understanding their chemical behavior and synthetic applications. The bornane core contains intrinsic stereocenters at positions 1, 4, and the bridgehead carbons. The addition of hydroxyl groups at positions 2 and 10 introduces further stereogenic centers.

Research involving the synthesis and characterization of various bornanediol isomers, often synthesized from precursors such as camphor (B46023) or camphor quinone, has been crucial for assigning their configurations jscimedcentral.comjscimedcentral.com. The stereochemical outcome of reduction reactions applied to camphor quinone, for example, varies with the reducing agent and reaction conditions, allowing for the assignment of relative stereochemistry through analysis of reaction pathways and spectroscopic data jscimedcentral.comjscimedcentral.com. The cis-configuration of certain bornanediols has been confirmed by their ability to form cyclic carbonates researchgate.net.

Specific isomers, such as (−)-1R-2-exo-3-exo-bornanediol and (+)-1S-2-exo-3-exo-bornanediol, have been synthesized and their absolute configurations determined based on their optical rotation, potentially correlated with compounds of established absolute configuration jscimedcentral.comjscimedcentral.com. Spectroscopic methods, particularly NMR spectroscopy and NOESY experiments, are essential tools for determining relative stereochemistry by identifying through-space correlations between protons semanticscholar.org.

Conformational Preferences and Stereoelectronic Effects

The bicyclo[2.2.1]heptane (bornane) skeleton is rigid, which severely restricts the conformational mobility of attached groups. In this compound, the exo orientation of the hydroxyl group at the 2-position dictates its specific spatial relationship within the molecule.

Stereoelectronic effects significantly influence the properties of bicyclic systems like bornane derivatives archive.orgnih.govdss.go.th. These effects arise from the interactions between electron orbitals and impact molecular conformation, reactivity, and selectivity. While detailed discussions specifically on the conformational analysis and stereoelectronic effects of this compound are not extensively present in the provided search results, related studies on bornane derivatives underscore their importance. For instance, stereoelectronic effects have been implicated in bond cleavage processes in bicyclo[2.1.0]pentane systems, which share some structural similarities with the bornane framework archive.org. Conformational analysis using techniques such as NMR spectroscopy can help identify preferred conformations based on observed coupling constants and NOE effects semanticscholar.orgnih.gov. The rigid nature of the bornane cage means that the relative orientation of the hydroxyl groups in bornanediols is largely fixed, influencing potential intramolecular interactions like hydrogen bonding.

Diastereoselective Synthesis of this compound Isomers

The diastereoselective synthesis of specific bornanediol isomers is a critical area of research due to their utility as chiral building blocks or auxiliaries in asymmetric synthesis researchgate.netthieme-connect.dejscimedcentral.comresearchgate.net. The synthesis often involves the reduction of diketones such as camphor quinone or appropriately functionalized camphor derivatives jscimedcentral.comjscimedcentral.comresearchgate.net.

The stereochemical outcome of reduction reactions is influenced by the choice of reducing agent and reaction conditions, leading to the preferential formation of certain diastereomers jscimedcentral.comjscimedcentral.com. For example, the reduction of camphor quinone using different reducing agents like NaBH4, LiAlH4, and L-selectride results in varying ratios of bornanediol isomers jscimedcentral.com. Diastereoselective synthesis can also be achieved by employing chiral bornane derivatives as starting materials or as chiral auxiliaries in synthetic transformations researchgate.netthieme-connect.deacs.org. The application of bornanediol derivatives as chiral ligands or auxiliaries in reactions such as asymmetric aldol (B89426) reactions or allylboration reactions highlights their effectiveness in controlling the stereochemical outcome and inducing diastereoselectivity in the formation of new stereocenters in other molecules researchgate.netthieme-connect.deresearchgate.net.

For instance, allylboron reagents derived from endo-2-phenyl-exo-2,3-bornanediol have been shown to react with achiral aldehydes to produce homoallylic alcohols with high enantioselectivity researchgate.netresearchgate.net. Another example is the synthesis of cyclic bornanediol allylboronates from exo,exo-bornane-2,3-diol and boric acid, demonstrating the use of bornanediols in the preparation of chiral reagents thieme-connect.dethieme-connect.de.

The ability to synthesize specific bornanediol diastereomers with high selectivity is crucial for their application in stereocontrolled synthesis, leveraging the inherent chirality and rigid structure of the bornane scaffold.

Exo 2,10 Bornanediol in Asymmetric Organic Synthesis

Application as Chiral Auxiliaries

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Exo-2,10-Bornanediol and related bornane-derived diols have been explored for this purpose, leveraging their inherent chirality to induce diastereoselectivity in various transformations. wikipedia.org

Diastereoselective Inductions in Carbon-Carbon Bond Forming Reactions

Bornane-derived chiral auxiliaries have been employed to achieve diastereocontrol in the formation of carbon-carbon bonds. For instance, derivatives of bornanediol have been utilized in reactions such as allylboration. An allylboron reagent prepared from endo-2-phenyl-exo-2,3-bornanediol has been shown to react with achiral aldehydes, yielding homoallylic alcohols with good enantioselectivity (70–85% ee). This reagent also demonstrates good matched and mismatched diastereoselection in reactions with chiral aldehydes. researchgate.net The mechanism proposed for this carboalkoxyallylboration reaction explains the observed high regio- and stereoselectivity. researchgate.net

Allylboronates derived from endo-2-phenyl-exo-2,3-bornanediol have also been successfully applied in reactions with imines, leading to the formation of homoallylic amines and α-methylene-γ-lactams with high enantioselectivity (ee ≥ 94%). thieme-connect.com The chiral auxiliary is typically recovered after the reaction. thieme-connect.com

Role in Asymmetric Reductions of Prochiral Substrates

Chiral auxiliaries can also influence the stereochemical outcome of reduction reactions. While direct examples involving this compound as a chiral auxiliary for the reduction of prochiral substrates were not explicitly found in the provided snippets, chiral ligands derived from bornanediol-like structures or other chiral scaffolds have been successfully employed in asymmetric hydrogenation and reduction reactions catalyzed by transition metals. For instance, iridium complexes with chiral spiro pyridine-aminophosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of ketones. sioc-journal.cn Similarly, rhodium complexes with chiral cyclopentadienyl (B1206354) ligands have been developed for asymmetric C-H functionalization reactions, including additions to nitroalkenes, yielding products with high enantioselectivity. snnu.edu.cn The design of these chiral ligands often involves creating a chiral environment around the metal center to control the approach of the prochiral substrate. mdpi.commdpi.com

Development as Chiral Ligands in Metal-Catalyzed Reactions

Beyond their use as stoichiometric auxiliaries, bornane-derived structures, including those related to bornanediols, serve as scaffolds for the development of chiral ligands in asymmetric metal catalysis. ucla.eduresearchgate.netrsc.orgdicp.ac.cnarchive.org The rigid bicyclic structure of bornane provides a well-defined chiral environment that can be exploited in ligand design.

Design and Synthesis of Bornanediol-Derived Ligands

The design of chiral ligands based on bornanediols involves incorporating the bornane skeleton into bidentate or polydentate ligand frameworks. These ligands typically coordinate to a metal center, creating a chiral coordination sphere that dictates the stereochemical outcome of the catalyzed reaction. The synthesis of such ligands often involves multi-step procedures starting from commercially available bornane derivatives. For example, chiral diene ligands with tertiary alkyl amine-derived bornanediols have been designed and synthesized for applications in rhodium(I) catalysis. researchgate.net The synthesis of other chiral ligands from various scaffolds, such as spirobiindane-7,7′-diol (SPINOL) or spirobiphenoxasilin-diol (SPOSiOL), highlights the general approaches involving the construction of chiral backbones and subsequent functionalization to create coordinating sites. dicp.ac.cnrsc.org Optical resolution methods are often employed to obtain the enantiopure ligands. dicp.ac.cnrsc.org

Performance in Enantioselective Transition Metal Catalysis

Bornanediol-derived chiral ligands, as well as ligands based on similar chiral scaffolds, have demonstrated significant success in enantioselective transition metal catalysis. researchgate.netdicp.ac.cn These ligands can induce high levels of enantioselectivity in various reactions, including asymmetric hydrogenation, C-C bond formation, and C-H functionalization. The performance of these ligands is highly dependent on their specific structure, the nature of the metal center, and the reaction conditions.

Utilization as Scaffolds for Organocatalysts

The rigid bicyclic structure of this compound provides a well-defined chiral environment, making it an attractive scaffold for the development of organocatalysts. By incorporating functional groups onto the bornanediol core, catalysts can be designed to activate substrates and control the stereochemical outcome of various transformations.

Design and Synthesis of Bornanediol-Derived Organocatalysts

The design of organocatalysts based on this compound typically involves the functionalization of the hydroxyl groups or the bornane skeleton with catalytic moieties. This can include the introduction of amine, thiourea, squaramide, or other functional groups known to promote specific organic reactions. The synthesis of these catalysts often involves multi-step procedures starting from this compound, utilizing standard organic transformations to attach the desired catalytic functionalities while preserving the stereochemical integrity of the bornane core. For instance, chiral squaramide catalysts have been synthesized and utilized in stereoselective reactions. beilstein-journals.org The inherent chirality of the bornanediol scaffold is crucial in dictating the enantioselectivity of the resulting organocatalyst.

Mechanism and Stereoselectivity in Organocatalytic Transformations

Bornanediol-derived organocatalysts exert their stereocontrol through various mechanisms, often involving non-covalent interactions such as hydrogen bonding, π-π interactions, and ion-pairing. These interactions orient the substrates within the chiral environment created by the catalyst, favoring the formation of one enantiomer over the other.

Bifunctional Catalysis

Many bornanediol-derived organocatalysts are designed to be bifunctional, possessing two distinct functional groups that work in concert to activate both electrophilic and nucleophilic substrates. For example, a catalyst might incorporate a basic site (e.g., a tertiary amine) to activate a nucleophile through deprotonation and an acidic site (e.g., a hydrogen bond donor like a squaramide or thiourea) to activate an electrophile through hydrogen bonding. This dual activation brings the reacting molecules into close proximity within a chiral pocket, facilitating stereoselective bond formation. Bifunctional squaramide catalysts have been shown to effectively catalyze reactions such as Michael additions and cycloadditions with high levels of stereoinduction. beilstein-journals.org The proposed mechanisms often involve a transition state where the catalyst simultaneously interacts with both reacting partners, controlling their relative orientation and thus the stereochemical outcome. beilstein-journals.org

Asymmetric Counteranion-Directed Catalysis (ACDC)

Asymmetric Counteranion-Directed Catalysis (ACDC) is a strategy that utilizes a chiral anion to induce enantioselectivity in reactions proceeding through cationic intermediates. wikipedia.orgnih.gov While not exclusively limited to bornanediol derivatives, the bornane scaffold can be incorporated into chiral anions or catalysts that generate chiral anionic species in situ. In ACDC, the chiral counteranion associates with a cationic intermediate, creating a chiral ion pair. The spatial arrangement of the chiral anion around the cation influences the approach of the incoming nucleophile, leading to enantioselective product formation. wikipedia.orgillinois.edu This concept has been applied in various catalytic systems, including those involving chiral phosphate (B84403) anions. illinois.edu The design principles involve creating an anion with a well-defined chiral environment that can effectively interact with and control the trajectory of a cationic reactive species.

Broader Applications as Chiral Building Blocks in Complex Molecule Synthesis

Beyond their role as scaffolds for organocatalysts, this compound and its derivatives are valuable chiral building blocks in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. The rigid bicyclic structure and the presence of readily modifiable hydroxyl groups allow for the introduction of diverse functionalities with precise control over stereochemistry.

Total Synthesis of Natural Products and Pharmaceuticals

This compound can serve as a chiral starting material or intermediate in the total synthesis of natural products and pharmaceuticals possessing challenging stereocenters. Its inherent chirality reduces the need for external chiral auxiliaries or catalysts in certain steps, simplifying synthetic routes and improving efficiency. While specific examples of total syntheses directly utilizing this compound were not extensively detailed in the provided search results, the use of chiral bornane-derived compounds, such as 2-phenyl-2,3-bornanediol, in the preparation of chiral reagents for asymmetric synthesis, like allylboronates, highlights the utility of the bornane scaffold in constructing complex molecules with high stereocontrol. vdoc.pub Chiral building blocks, in general, play a crucial role in accessing enantiomerically pure target molecules, and the rigid, chiral nature of bornanediol makes it suitable for such applications, particularly in the construction of cyclic and polycyclic frameworks common in natural products and pharmaceuticals. archive.org The synthesis of natural products containing lactone or lactam moieties, where stereochemistry is critical for biological activity, often relies on the use of chiral building blocks and asymmetric catalytic methods. vdoc.pubresearchgate.netnih.gov

Enantioselective Polymer Synthesis and Polymer-Supported Catalysis

The incorporation of chiral units into polymer structures has emerged as a significant strategy in the development of heterogeneous catalysts for asymmetric synthesis. These chiral polymers and polymer-supported catalysts offer potential advantages such as ease of separation and recycling of the catalyst, which are crucial for sustainable chemical processes. Bornanediol derivatives, characterized by their rigid bicyclic structure and the presence of hydroxyl groups, have been explored as chiral building blocks for the creation of such polymeric materials.

Research has indicated the utility of chiral polymers containing bornanediol moieties in asymmetric transformations. For instance, studies have investigated enantioface differentiation using soluble chiral polymers featuring 2,3-exo-bornanediol groups. These polymers have been explored for their ability to induce asymmetry in reactions. Similarly, chiral polymers possessing (+)-5,6-exo-bornanediol moieties have been synthesized and their applications in asymmetric reduction of prochiral ketones have been examined. These findings suggest that bornanediol structures, when integrated into polymer chains, can create a chiral environment capable of influencing the stereochemical outcome of reactions.

The synthesis of these chiral polymers often involves the polymerization of monomers derived from bornanediols. For example, the synthesis and polymerization of (+)-5,6-exo-dihydroxybornyl methacrylate (B99206) have been reported, leading to chiral polymers with pendant bornanediol derivatives. Such polymeric structures can then be utilized as chiral catalysts or as supports for immobilizing other chiral catalytic species.

Advanced Structural Elucidation and Spectroscopic Characterization of Exo 2,10 Bornanediol Derivatives

X-ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. tcichemicals.comdectris.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms and establishing its stereochemistry.

In the field of bornane chemistry, X-ray crystallography has been instrumental. For instance, in reactions where bornanediol derivatives are used as chiral auxiliaries, the absolute configuration of the resulting products is often unequivocally established by X-ray analysis. researchgate.net This technique was employed to confirm the relative and absolute stereochemistry of all chiral centers in the marine metabolite Halicolactone, which features a complex structure, after its total synthesis. vdoc.pub

The process is particularly crucial when other methods are inconclusive. For a molecule to be suitable for X-ray crystallography, it must be possible to grow a high-quality single crystal, which can sometimes be a challenging step. dectris.comnumberanalytics.com The crystal structure of a diol precursor to the chiral drug Prenalterol, for example, was successfully determined, revealing that the compound undergoes spontaneous resolution upon crystallization. mdpi.com The analysis provided a detailed view of the three-dimensional crystal packing, which was held together by a network of hydrogen bonds. mdpi.com Similarly, the crystal structure of a bicyclo[3.3.1]nonane diol was determined as its monohydrate, showing how the water molecule was integral to the crystalline hydrogen-bonding network. psu.edu

For derivatives of exo-2,10-bornanediol, obtaining a crystal structure would provide incontrovertible proof of the exo configuration of the hydroxyl group at C-2 and the stereochemistry at C-10.

Table 1: Representative Crystallographic Data for a Bicyclic Diol Derivative (Note: This is a representative table illustrating typical data obtained from an X-ray crystallography experiment for a related bicyclic compound.)

ParameterValue
Chemical FormulaC15H26O2·H2O
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.388(2)
b (Å)9.292(2)
c (Å)11.466(2)
α (°)80.52(2)
β (°)89.68(1)
γ (°)70.85(2)
Volume (ų)731.5(3)
Z2
Final R indicesR = 0.049
Data adapted from a study on a substituted bicyclo[3.3.1]nonane diol monohydrate. psu.edu

Advanced NMR Spectroscopic Studies for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. liverpool.ac.uk For complex structures like this compound, advanced 1D and 2D NMR techniques are employed to assign all proton (¹H) and carbon (¹³C) signals and to probe spatial relationships between atoms.

Structural assignment is typically achieved using a combination of experiments:

¹H NMR: Provides information on the chemical environment of protons.

¹³C NMR (with DEPT): Identifies the different types of carbon atoms (CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace out the carbon skeleton.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Conformational analysis relies heavily on the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space, regardless of whether they are bonded. researchgate.netNOESY (Nuclear Overhauser Effect Spectroscopy) experiments can therefore be used to determine the relative orientation of substituents. nih.gov For example, an NOE between the proton at C-2 and the methyl protons at C-10 would provide strong evidence for a specific spatial arrangement. Furthermore, the magnitude of proton-proton coupling constants (³JHH) can give insights into dihedral angles via the Karplus equation, helping to define the chair or boat-like conformations of the six-membered rings within the bicyclic system. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a Bornane Diol Scaffold (Note: This table presents typical chemical shift ranges for the bornane skeleton based on published data for related compounds. Exact values for this compound would require experimental measurement.)

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm)
C148-50-
C275-80 (exo-OH)3.5-4.0
C334-401.6-2.0
C445-471.8-2.1
C525-281.4-1.7
C622-261.0-1.5
C749-53-
C8 (CH₃)20-220.9-1.1
C9 (CH₃)18-200.8-0.9
C10 (CH₂)60-653.4-3.8
Data compiled from related bornane structures. researchgate.netresearchgate.netboku.ac.at

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com These techniques, which include optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD), are exquisitely sensitive to the molecule's three-dimensional structure and absolute configuration. slideshare.net

Optical Rotation is the measurement of the rotation of plane-polarized light at a single wavelength (commonly the sodium D-line, 589 nm). It is reported as the specific rotation [α] and its sign (+ or -) is a characteristic physical property of a chiral molecule, though it does not by itself reveal the absolute configuration without comparison to a known standard.

Circular Dichroism (CD) provides more detailed stereochemical information. A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light (Δε) versus wavelength. nih.gov A CD signal, known as a Cotton effect, only appears in the region of a chromophore's UV-Vis absorption band. The sign and intensity of the Cotton effect are directly related to the chiral environment of the chromophore.

For bornane derivatives, the carbonyl group is a common and well-studied chromophore. If this compound were oxidized to the corresponding ketol or dione, the resulting carbonyl groups would serve as probes for CD analysis. Empirical rules, like the Octant Rule for ketones, correlate the spatial position of substituents relative to the carbonyl group's nodal planes with the sign of the observed Cotton effect.

Modern approaches combine experimental CD and optical rotation data with quantum chemical calculations. nih.gov By calculating the theoretical CD spectrum and specific rotation for a given absolute configuration (e.g., (1R)-exo-2,10-bornanediol), and comparing it to the experimental data, the absolute configuration can be assigned with a high degree of confidence. nih.govnih.gov This combined experimental-theoretical approach has become a powerful tool for the stereochemical elucidation of complex chiral molecules. researchgate.net

Table 3: Chiroptical Techniques and Their Application in Stereochemistry

TechniquePrincipleInformation Provided
Optical Rotation Measures rotation of plane-polarized light at a single wavelength.Sign (+/-) and magnitude of rotation; used for determining enantiomeric purity.
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation as a function of wavelength.Provides information about the absolute configuration through analysis of Cotton effect curves. slideshare.net
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light as a function of wavelength.Determines absolute configuration by analyzing the sign and magnitude of Cotton effects associated with chromophores. nih.govnagoya-u.ac.jp

Computational Chemistry and Theoretical Studies on Bornanediol Systems

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. For a bicyclic molecule like exo-2,10-bornanediol, which has a rigid carbon skeleton but rotatable hydroxyl and hydroxymethyl groups, determining the most stable conformations is a key challenge. Conformational analysis, the study of the energies of different spatial arrangements of a molecule, is essential for understanding its behavior. iupac.orgucalgary.calumenlearning.com

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to perform comprehensive conformational analyses. researchgate.net These calculations begin with an initial exploration of the conformational space, often using less computationally expensive molecular mechanics (MM) methods to generate a wide range of possible structures. mdpi.com The most promising low-energy conformers are then subjected to full geometry optimization and energy calculation at a higher level of theory. mdpi.comfrontiersin.org This process accounts for various types of strain, such as steric and torsional strain, which dictate the relative stability of different conformers. solubilityofthings.comwordpress.com

For this compound, the key degrees of freedom would be the rotation around the C2-C(H)OH and C10-CH2OH bonds. The orientation of these hydroxyl groups relative to the bulky bornane framework and to each other is critical. Intramolecular hydrogen bonding between the two hydroxyl groups is a possibility that would significantly stabilize certain conformations. Computational models can predict the existence and strength of such bonds. researchgate.net

The results of a conformational analysis are typically presented as a potential energy surface, where the energy of the molecule is plotted against one or more torsional angles. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution. frontiersin.org

Below is a hypothetical data table illustrating the kind of results a DFT study on this compound might produce. The energies are relative to the most stable conformer.

ConformerTorsional Angle (O-C2-C1-C10)Torsional Angle (H-O-C10-C1)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A 60°180°0.0075.3
B 180°60°1.509.1
C -60°180°1.2013.4
D 60°60°2.502.2

This table is for illustrative purposes only and does not represent experimentally verified data.

Prediction of Stereoselectivity in Reactions Involving Bornanediol Derivatives

Chiral molecules derived from natural sources, such as camphor (B46023), are frequently used as "chiral auxiliaries". numberanalytics.com A chiral auxiliary is a group that is temporarily attached to a starting material to direct the stereochemical outcome of a reaction. ethz.ch After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The rigid, well-defined structure of the bornane skeleton makes its derivatives, including this compound, excellent candidates for such applications. researchgate.net

Computational chemistry is a powerful tool for predicting the stereoselectivity that a chiral auxiliary will induce in a given reaction. numberanalytics.com By modeling the transition states of the competing reaction pathways that lead to different stereoisomers, chemists can predict which product will be favored. Density Functional Theory (DFT) is particularly effective for this purpose, as it provides a good balance of accuracy and computational cost for calculating the energies of transition states. numberanalytics.comresearchgate.net

In a typical study, the reaction of a substrate attached to an this compound-derived auxiliary would be modeled. The calculations would focus on the transition states for the formation of the possible diastereomeric products. The difference in the calculated activation energies for these transition states allows for a prediction of the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the reaction. A lower activation energy corresponds to a faster reaction and, therefore, a more abundant product. These predictions can guide the design of new auxiliaries and the optimization of reaction conditions. numberanalytics.com Machine learning models are also emerging as a method to predict stereoselectivity based on data from previous reactions. arxiv.org

The following table illustrates hypothetical results from a computational study predicting the stereoselectivity of a Diels-Alder reaction using an this compound derivative as a chiral auxiliary.

Computational MethodSolvent ModelPredicted ΔΔE‡ (kcal/mol) (E_endo - E_exo)Predicted Diastereomeric Ratio (endo:exo)
B3LYP/6-31GPCM (DCM)-1.896:4
M06-2X/def2-TZVPSMD (Toluene)-2.198:2
B3LYP/6-31GGas Phase-1.593:7
M06-2X/def2-TZVPPCM (DCM)-1.997:3

This table is for illustrative purposes only and does not represent experimentally verified data.

Elucidation of Reaction Mechanisms via Computational Modeling

Beyond predicting the outcome of a reaction, computational modeling can be used to elucidate the detailed step-by-step mechanism by which a reaction occurs. openrepository.comresearchgate.net For reactions involving complex molecules like this compound derivatives, understanding the reaction pathway is crucial for optimization and for extending the methodology to other substrates.

Using quantum chemical methods, researchers can map out the entire potential energy surface of a reaction. nih.gov This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, which visually represents the energy changes that occur as the reaction progresses.

For example, a computational study could investigate the mechanism of a reaction catalyzed by a metal complex coordinated to an this compound-derived ligand. The calculations could clarify the role of the diol ligand, such as whether it actively participates in the reaction or simply provides a specific chiral environment. It could also help to distinguish between different possible mechanistic pathways, such as a concerted versus a stepwise process. nih.gov These insights are invaluable for rational catalyst design and for understanding the fundamental factors that control chemical reactivity. researchgate.net

The table below provides a hypothetical example of calculated activation energies for different proposed steps in a reaction mechanism involving an this compound derivative.

Reaction StepProposed MechanismComputational MethodCalculated Activation Energy (kcal/mol)
Step 1: Aldol (B89426) Addition ConcertedB3LYP/6-311+G(d,p)15.2
Step 1: Aldol Addition Stepwise (Intermediate Formation)B3LYP/6-311+G(d,p)21.5
Step 2: Epoxide Formation Intramolecular SN2B3LYP/6-311+G(d,p)12.8
Overall Reaction Concerted PathwayB3LYP/6-311+G(d,p)15.2

This table is for illustrative purposes only and does not represent experimentally verified data.

Biosynthetic Pathways and Natural Occurrence of Exo 2,10 Bornanediol

Microbial Production and Metabolites

Microorganisms play a significant role in the biotransformation of monoterpenes, leading to the production of various metabolites, including bornanediols. Certain bacteria and fungi have been identified that can metabolize bornane derivatives like camphor (B46023) and borneol, yielding hydroxylated products such as bornanediols.

Research has shown that some camphor-degrading bacteria are capable of transforming bornane compounds. For instance, strains of Rhodococcus ruber and Pseudomonas putida have been examined for their ability to metabolize camphor and its derivatives. While these bacteria may metabolize camphor through different pathways (e.g., hydroxylation at different carbon positions), they can also act on related compounds like 2-methylisoborneol, producing hydroxylated metabolites nih.govnih.gov. This suggests a broader capacity for modifying bornane structures within these microbial groups.

Endophytic fungi, which live within plant tissues, can also contribute to the production of terpenoids, including bornanediols. A study on endophytic fungi isolated from Cymbopogon martinii identified Cladosporium cladosporioides as a producer of terpenoid compounds. When cultured with host plant extract, this fungus produced various metabolites, including 2,3-bornanediol (B13398868) mdpi.comresearchgate.net. While this specifically mentions 2,3-bornanediol, it highlights the potential of endophytic fungi in the microbial production and transformation of bornane structures.

Another study investigating the microbiological hydroxylation of bornyl acetate (B1210297) using Helminthosporium sativum reported the formation of 2,3-, 2,6-, and 2,5-bornanediols researchgate.netcdnsciencepub.com. This indicates that hydroxylation at different positions of the bornane skeleton can occur through microbial activity, leading to various bornanediol isomers.

Table 1 summarizes some microorganisms and the bornanediol metabolites they have been reported to produce or be associated with:

MicroorganismSubstrate/ContextReported Bornanediol Metabolites
Cladosporium cladosporioidesCymbopogon martinii extract2,3-Bornanediol
Helminthosporium sativumBornyl acetate2,3-, 2,6-, 2,5-Bornanediols
Bacillus spp. S18Fusarium solani (context)2,10-bornanediol

Notably, 2,10-bornanediol has been listed as a metabolite produced by Bacillus spp. S18 in the context of inhibiting Fusarium solani scispace.com. This directly links microbial activity to the production of exo-2,10-bornanediol.

Enzymatic Transformations of Related Terpenoids

The formation of this compound from related terpenoids is facilitated by specific enzymatic transformations. Monoterpene biosynthesis in plants and microorganisms involves a series of cyclization and modification steps catalyzed by enzymes such as terpene synthases and cytochrome P450 enzymes nih.govscienceopen.com.

While the specific enzymatic pathway leading directly to this compound is not as extensively documented as the pathways for other bornane derivatives like borneol or camphor, the general mechanisms of terpenoid biotransformation provide insight. Enzymes like hydroxylases and reductases are known to introduce hydroxyl groups and modify functional groups on terpene skeletons.

For example, the conversion of borneol to camphor is a well-known enzymatic reaction catalyzed by borneol dehydrogenase. Conversely, the reduction of camphor can yield borneol and isoborneol (B83184) wikipedia.org. The introduction of a second hydroxyl group to form a bornanediol would involve further enzymatic hydroxylation of a bornane precursor like borneol or isoborneol, or potentially direct hydroxylation of camphor followed by reduction.

Studies on the biotransformation of borneol by Spodoptera litura larvae have shown the production of various hydroxylated borneol metabolites, including hydroxyborneols, likely through the action of cytochrome P450 enzymes researchgate.net. While these are hydroxyborneols and not bornanediols, it demonstrates the enzymatic capacity for hydroxylation on the bornane structure in biological systems.

Microbiological hydroxylation of bornyl acetate by Helminthosporium sativum yielding bornanediols further supports the role of microbial enzymes in these transformations researchgate.netcdnsciencepub.com. These enzymatic reactions involve the introduction of hydroxyl groups at specific positions on the bornane ring.

The precise enzymes responsible for the stereospecific introduction of the hydroxyl group at the exo position at C-10 of a bornane precursor to form this compound require further dedicated research for full characterization. However, the documented microbial production and the known enzymatic capabilities in terpenoid metabolism strongly suggest the involvement of hydroxylases and potentially other modifying enzymes in the biosynthesis of this compound.

Oxidative Transformations of Exo 2,10 Bornanediol and Its Analogues

Controlled Oxidation Reactions

The controlled oxidation of vicinal diols in the bornane series allows for the selective formation of α-hydroxyketones and diketones, which are valuable intermediates in organic synthesis. The accessibility of the hydroxyl groups and the adjacent C-H bonds to the oxidizing agent plays a crucial role in determining the product distribution.

Research on the oxidation of 2-exo,3-exo-bornanediol using chlorine dioxide (ClO2) has demonstrated a method for preparing isomeric α-hydroxyketones. researchgate.netresearchgate.net The exo-positioning of the hydroxyl groups in this analogue allows for relatively equal access for the oxidant to attack the C-H bonds at C-2 and C-3. researchgate.net

In a pyridine (B92270) solvent, the oxidation of 2-exo,3-exo-bornanediol with chlorine dioxide is rapid, achieving nearly 100% conversion within an hour at 20°C. researchgate.net The primary products are the isomeric ketols, 3-hydroxycamphor and 2-hydroxyepicamphor, formed in a nearly equimolar ratio, with a total yield of 74–80%. researchgate.net A minor amount of the fully oxidized product, camphorquinone (B77051) (10-15%), is also observed. researchgate.net The use of a molybdenum pentachloride (MoCl5) catalyst in pyridine can increase the total yield of the ketols to 85%. researchgate.net

When the solvent is changed to dimethylformamide (DMF), the selectivity towards the formation of α-hydroxyketones is high, especially in the presence of a catalyst like vanadyl acetylacetonate (B107027) (VO(acac)2), where the selectivity can reach 97%. researchgate.net Without a catalyst in DMF, the reaction is slower, but still highly selective for the hydroxyketone products. researchgate.net

The table below summarizes the results of the oxidation of 2-exo,3-exo-bornanediol with chlorine dioxide under various conditions. researchgate.net

SolventCatalyst (3 wt %)Time (h)Conversion (%)Total Yield of Hydroxyketones (%)Ratio of 3-hydroxycamphor to 2-hydroxyepicamphor
PyridineNone110074–801 : 1.0
PyridineNone3100491 : 1.0
PyridineMoCl₅1100851 : 1.2
DMFNone1261001 : 1.2
DMFVO(acac)₂1100971 : 1.2

Rearrangements and Fragmentation Pathways

In addition to controlled oxidation to ketones, bornanediols can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. This fragmentation pathway leads to the opening of the bicyclic ring system and the formation of cyclopentane (B165970) derivatives.

A notable example is the oxidative cleavage of (-)-exo-exo-2,3-bornanediol. unh.edu This transformation can be achieved using reagents like lead tetraacetate. unh.edu The reaction results in the formation of (+)-1,2,2-trimethylcyclopentane-1,3-dicarboxaldehyde, demonstrating a complete cleavage of the C2-C3 bond of the bornane skeleton. unh.edu

Similarly, the use of a mercuric oxide-iodine reagent has been shown to effectively cleave both cis- and trans-bornane-2,3-diols. rsc.org This reagent leads to the formation of 1,2,2-trimethylcyclopentane-1,3-dicarboxaldehyde. rsc.org An interesting finding from this research is that both the cis and trans isomers of the diol are cleaved at the same rate, suggesting that the reagent is effective for the cleavage of trans-diols in non-polar solvents, and a five-membered cyclic transition state is likely not involved. rsc.org These fragmentation reactions provide a synthetic route to highly functionalized cyclopentane derivatives from readily available bornane precursors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for exo-2,10-Bornanediol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound often involves oxidation of camphor derivatives using reagents like the Davis reagent (2-(phenylsulfonyl)-3-phenylloxaziridine). Reaction conditions, such as temperature and solvent polarity, critically influence stereoselectivity. For example, oxidation of (1S)-camphor with the Davis reagent primarily yields the exo-isomer due to steric and electronic factors, as demonstrated by NMR and chiral GC analysis . Researchers should optimize reaction parameters (e.g., reagent stoichiometry, reaction time) to favor exo-selectivity, referencing established protocols for camphor-based oxidations .

Q. What analytical techniques are most effective for characterizing this compound and distinguishing it from its endo-isomer?

  • Methodological Answer : Chiral gas chromatography (GC) with cyclodextrin-based columns (e.g., Cyclodex B) is critical for separating enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, identifies stereochemical configurations by comparing coupling constants and chemical shifts with reference data. For instance, the exo-isomer exhibits distinct NOE correlations and splitting patterns compared to the endo-form . Researchers should cross-validate results with computational modeling (e.g., DFT calculations) to confirm assignments .

Q. What are the primary research applications of this compound in current organic chemistry studies?

  • Methodological Answer : this compound is utilized as a chiral building block in pheromone synthesis and asymmetric catalysis. Its rigid bicyclic structure aids in stereochemical control during multi-step reactions. For example, it has been employed in the synthesis of insect pheromones, where stereochemical purity is essential for biological activity . Researchers should design bioassays to validate the compound’s efficacy in target applications, adhering to protocols for handling bioactive molecules .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : Contradictions in stereochemical results (e.g., exo vs. endo dominance) often arise from variations in starting material purity or reaction conditions. To resolve these, replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) and perform thorough error analysis using tools like GC-MS and HPLC. For example, re-evaluating the oxidation of (1S)-camphor under anhydrous conditions clarified the predominance of the exo-isomer in prior studies . Researchers should document raw data and uncertainties systematically, as outlined in IB Chemistry Extended Essay guidelines .

Q. What experimental strategies optimize the yield of this compound while minimizing side reactions in multi-step syntheses?

  • Methodological Answer : Employ kinetic vs. thermodynamic control strategies: lower temperatures favor exo-product formation due to faster kinetics, while prolonged reaction times may lead to isomerization. Use protecting groups (e.g., acetyl) to stabilize intermediates and reduce undesired pathways. For example, acetylation of hydroxyl groups in borneol derivatives prevents retro-aldol side reactions during oxidation . Researchers should conduct fractional crystallization or column chromatography to isolate the exo-isomer, reporting yields with precision aligned with instrumental limits (e.g., ±0.1%) .

Q. How should researchers design control experiments to validate the stereochemical purity of this compound in catalytic studies?

  • Methodological Answer : Include enantiomeric excess (ee) measurements via chiral GC or polarimetry. Use racemic mixtures as negative controls and commercially available enantiopure standards for calibration. For catalytic studies, perform kinetic resolution experiments to assess the compound’s ability to induce stereoselectivity. For instance, comparing turnover frequencies (TOF) between exo- and endo-forms in asymmetric hydrogenation reactions can validate catalytic efficiency . Document all experimental variables (e.g., catalyst loading, solvent) to ensure reproducibility, following pharmaceutical research reporting standards .

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